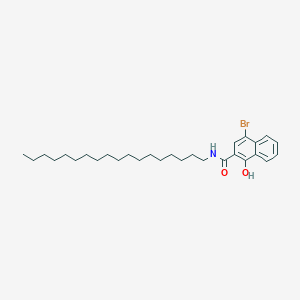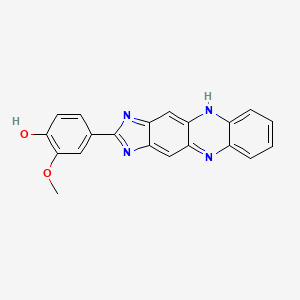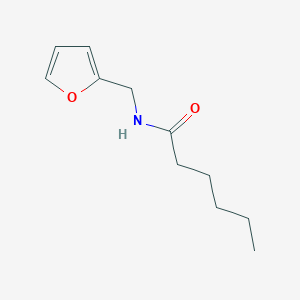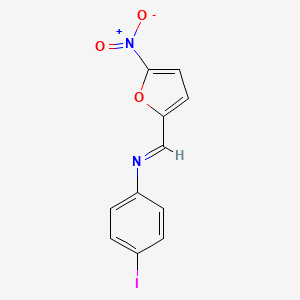
4-bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide is a synthetic organic compound with the molecular formula C29H44BrNO2 and a molecular weight of 518.57 g/mol This compound features a naphthalene core substituted with a bromine atom, a hydroxyl group, and an octadecyl chain attached to a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide typically involves multiple steps:
Bromination: The naphthalene core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
Hydroxylation: The brominated naphthalene undergoes hydroxylation, often using a strong base like sodium hydroxide in an aqueous medium.
Amidation: The hydroxylated bromonaphthalene is then reacted with octadecylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and scalability.
化学反応の分析
Types of Reactions
4-Bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium azide, thiourea) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Oxidation: Formation of 4-bromo-1-oxo-N-octadecylnaphthalene-2-carboxamide.
Reduction: Formation of 4-bromo-1-hydroxy-N-octadecylnaphthalen-2-amine.
科学的研究の応用
4-Bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 4-bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Bromo-1-hydroxy-N-dodecylnaphthalene-2-carboxamide: Similar structure but with a shorter alkyl chain.
4-Bromo-1-hydroxy-N-octylnaphthalene-2-carboxamide: Similar structure with an even shorter alkyl chain.
4-Bromo-1-hydroxy-N-hexadecylnaphthalene-2-carboxamide: Similar structure with a slightly shorter alkyl chain.
Uniqueness
4-Bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties and influences its solubility and interaction with biological membranes. This makes it particularly useful in studies involving lipid bilayers and membrane proteins.
特性
分子式 |
C29H44BrNO2 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC名 |
4-bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C29H44BrNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-31-29(33)26-23-27(30)24-20-17-18-21-25(24)28(26)32/h17-18,20-21,23,32H,2-16,19,22H2,1H3,(H,31,33) |
InChIキー |
MREJAXPGNOJWDP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11992114.png)


![8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992130.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992131.png)

![5-(4-chlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11992135.png)






